molecular formula C16H18N4O4S2 B2671127 Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1211321-92-4

Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2671127
CAS RN: 1211321-92-4
M. Wt: 394.46
InChI Key: LFBPWSQPMJPNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . The term “sulfonyl” suggests the presence of a sulfonyl group (SO2), and “1-oxa-4,8-diazaspiro[4.5]decan-8-yl” indicates a spirocyclic structure, which is a type of cyclic compound with two rings sharing a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazine and thiophene rings are likely to contribute to the compound’s aromaticity, which could influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an example, transition metals can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Antibacterial Applications

A study by Landage, Thube, and Karale (2019) explored the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, emphasizing their antibacterial screening. These compounds were characterized by spectral and analytical data, showing promise in antibacterial activities (Landage, Thube, & Karale, 2019).

Anticancer Evaluation

Gouhar and Raafat (2015) reported on the synthesis of oxirane derivatives that were further processed with various nucleophiles for evaluation as anticancer agents. The study highlighted the potential of these compounds in cancer treatment, underscoring the relevance of complex organic compounds in developing new therapeutic agents (Gouhar & Raafat, 2015).

Antimicrobial Activity

Ashok et al. (2017) conducted research on the synthesis of substituted phenyl benzofuran methanones under solvent-free conditions. These compounds demonstrated significant antibacterial and antifungal activities, suggesting the utility of complex organic molecules in addressing microbial resistance (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Green Chemistry Applications

Taheri, Mohebat, and Moslemin (2021) developed a green synthesis approach for pyrano[2,3-c]phenazin-15-yl)methanone derivatives using functionalized magnetic nanoparticles. This method highlights the role of novel organic compounds in enhancing the sustainability of chemical syntheses (Taheri, Mohebat, & Moslemin, 2021).

Novel Antiviral Agents

Jilloju et al. (2021) discovered pyrazol-1-yl derivatives showing promising in vitro activity against coronaviruses and tumors. This study exemplifies the potential of pyrazole derivatives in developing new treatments for viral infections and cancer (Jilloju et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to material safety data sheets (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

pyrazin-2-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c21-15(13-12-17-5-6-18-13)19-7-3-16(4-8-19)20(9-10-24-16)26(22,23)14-2-1-11-25-14/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBPWSQPMJPNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.